

# Application Notes and Protocols for GSK143 Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | GSK143 dihydrochloride |           |
| Cat. No.:            | B12417604              | Get Quote |

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of **GSK143 dihydrochloride**, a potent and selective spleen tyrosine kinase (SYK) inhibitor.

### Introduction

GSK143 is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the signal transduction of various immune cells.[1][2][3] SYK plays a crucial role in downstream signaling of immunoreceptors, such as B-cell receptors (BCRs), making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain hematological malignancies.[4] **GSK143 dihydrochloride**, the salt form of the compound, generally offers enhanced water solubility and stability.[3] These protocols outline biochemical and cell-based assays to characterize the inhibitory activity of GSK143.

# Data Presentation Biochemical Activity of GSK143



| Target                       | Parameter | Value       | Notes                                                                      |
|------------------------------|-----------|-------------|----------------------------------------------------------------------------|
| SYK                          | pIC50     | 7.5         | Potent inhibition of spleen tyrosine kinase.[1][5]                         |
| Phosphorylated Erk<br>(pErk) | pIC50     | 7.1         | Inhibition of a downstream signaling molecule.[1][5]                       |
| ZAP-70                       | pIC50     | 4.7         | Greater than 600-fold selectivity for SYK over ZAP-70.[1][3]               |
| LCK                          | pIC50     | 5.3         | Off-target kinase activity.[1]                                             |
| LYN                          | pIC50     | 5.4         | Off-target kinase activity.[1]                                             |
| JAK1/2/3                     | pIC50     | 5.8/5.8/5.7 | Off-target kinase activity.[1]                                             |
| Aurora B                     | pIC50     | 4.8         | Off-target kinase activity.[1]                                             |
| hERG                         | pIC50     | 4.7         | Human Ether-à-go-go-<br>Related Gene<br>potassium channel<br>liability.[1] |

**Cellular Activity of GSK143** 

| Cell Line                                | Assay          | Parameter | Value  | Notes                            |
|------------------------------------------|----------------|-----------|--------|----------------------------------|
| Chronic<br>Lymphocytic<br>Leukemia (CLL) | Cell Viability | IC50      | 323 nM | After 3 days of treatment.[1][6] |

## **Signaling Pathway**







The following diagram illustrates the central role of SYK in immunoreceptor signaling and its inhibition by GSK143. Upon ligand binding to an immunoreceptor, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is then recruited to these phosphorylated ITAMs, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK143
   Dihydrochloride In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12417604#gsk143-dihydrochloride-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com